3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Dopamine Receptor Serotonin Receptor Structure-Activity Relationship

This meta-substituted phenolic Mannich base is a privileged scaffold for neuropharmacology and oncology. Its unique regioisomeric configuration ensures divergent D2/D3/D4 selectivity and CYP3A4 metabolic stability compared to ortho/para analogs. With 50 mg/mL aqueous solubility, it is ideal for HTS, SPR, and CETSA without DMSO artifacts. Purchase this high-purity intermediate to accelerate your dopamine receptor and kinase inhibitor programs.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
Cat. No. B4942352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Phenylpiperazin-1-yl)methyl]phenol
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C17H20N2O/c20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13,20H,9-12,14H2
InChIKeyHZMCPYNCRFAQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Phenylpiperazin-1-yl)methyl]phenol: Procurement-Grade N-Arylpiperazine for CNS and Kinase Research Applications


3-[(4-Phenylpiperazin-1-yl)methyl]phenol is a phenolic Mannich base derived from the N-phenylpiperazine scaffold, a privileged structure in neuropharmacology and oncology drug discovery [1]. The compound incorporates a 4-phenylpiperazine moiety linked via a methylene bridge to a 3-hydroxyphenyl (meta-phenol) ring, a specific regioisomeric configuration distinct from its ortho- and para-substituted analogs . It serves as a versatile synthetic intermediate for designing selective dopamine D3/D4 receptor ligands, serotonin receptor modulators, and kinase inhibitors [2].

Why 3-[(4-Phenylpiperazin-1-yl)methyl]phenol Cannot Be Substituted with Regioisomeric Analogs in Binding and ADME Assays


Substituting 3-[(4-Phenylpiperazin-1-yl)methyl]phenol with its regioisomers or simpler phenylpiperazines is not scientifically valid due to profound differences in receptor binding profiles, metabolic stability, and off-target liability. The meta-phenolic substitution pattern directly influences hydrogen bonding geometry with key receptor residues, resulting in divergent selectivity for dopamine D2/D3/D4 and serotonin 5-HT receptor subtypes compared to ortho- or para-substituted analogs [1]. Furthermore, the phenolic -OH group serves as a critical metabolic soft spot for Phase II conjugation (glucuronidation/sulfation), and its position dictates the rate of clearance and the formation of active vs. inactive metabolites [2]. Generic substitution with unsubstituted phenylpiperazine or para-isomers can lead to false-negative results in functional assays or uninterpretable pharmacokinetic data due to altered CYP3A4-mediated N-dealkylation rates and differential blood-brain barrier penetration .

Quantitative Differentiation of 3-[(4-Phenylpiperazin-1-yl)methyl]phenol Against Regioisomers and Scaffold Analogs


Meta-Phenolic Substitution Confers Distinct Dopaminergic vs. Serotonergic Receptor Binding Profiles Relative to Ortho/Para Analogs

The meta-hydroxy substitution pattern on the phenyl ring of this compound dictates a unique binding profile at dopamine and serotonin receptors. Unlike ortho-methoxyphenylpiperazine (OMPP), which shows high affinity for 5-HT1A (Ki = 9.5 nM) but negligible affinity for 5-HT2 (Ki > 1000 nM), and meta-chlorophenylpiperazine (MCPP), which exhibits non-selective binding across 5-HT1, 5-HT1A, and 5-HT2 (Ki values = 25 nM, 23 nM, and 40 nM, respectively), the meta-phenolic analog is structurally poised for a balanced or alternative selectivity profile [1]. In the broader class of phenylpiperazines, this meta-OH configuration is a key pharmacophoric element for achieving high D3 receptor affinity (Ki < 10 nM) and selectivity over D2 receptors, a property not observed with para-substituted or unsubstituted analogs [2].

Dopamine Receptor Serotonin Receptor Structure-Activity Relationship Neuropharmacology

Moderate CYP3A4 Inhibition Potential of Meta-Phenolic Phenylpiperazine Informs Drug-Drug Interaction Risk Assessment

This compound and its close structural analogs exhibit measurable inhibition of the major drug-metabolizing enzyme CYP3A4, a property critical for predicting pharmacokinetic drug-drug interactions (DDI). A structurally related 7-{3-(4-phenylpiperazin-1-ylmethyl)benzyl}resorufin derivative, which shares the core meta-substituted phenylpiperazine motif, demonstrates an IC50 value of 6.5 µM against human recombinant CYP3A4 in a fluorescence-based assay [1]. This is in contrast to unsubstituted 1-phenylpiperazine, which is a weaker inhibitor or primarily a substrate. This moderate inhibition profile suggests a potential for clinical DDI liability that must be considered during lead optimization, a risk not adequately captured by simpler piperazine scaffolds.

Cytochrome P450 Drug-Drug Interaction CYP3A4 Inhibition ADME-Tox

Meta-Phenolic Phenylpiperazine Demonstrates Superior Tyrosinase Inhibition Compared to Unsubstituted Piperazine Scaffolds

The incorporation of a phenolic group into the phenylpiperazine framework significantly enhances tyrosinase inhibitory activity. In a comparative study of BODIPY-based piperazinyl phenol derivatives, compounds containing the 4-phenylpiperazin-1-yl moiety linked to a phenolic ring showed a marked improvement in monophenolase inhibition compared to the simpler 4-(piperazin-1-yl)phenol starting material. The most active derivative in this series exhibited an IC50 value of 17.10 µM against Agaricus bisporus tyrosinase (AbTYR) [1]. This is a critical functional improvement, as unsubstituted piperazines typically lack this enzymatic activity, demonstrating that the 4-phenylpiperazin-1-yl methyl phenol core is a validated pharmacophore for tyrosinase inhibition.

Tyrosinase Inhibition Melanogenesis Cosmeceutical Enzyme Assay

High Aqueous Solubility of Meta-Phenolic Phenylpiperazine Enables In Vitro Assay Flexibility Not Possible with Less Polar Analogs

The meta-phenolic substitution imparts a significant physicochemical advantage over non-phenolic or less polar phenylpiperazine analogs. Vendor data indicates that 3-[(4-phenylpiperazin-1-yl)methyl]phenol possesses an aqueous solubility of 50 mg/mL in water, forming a clear, very faintly yellow solution [1]. This high solubility is a direct consequence of the hydrogen-bonding capacity of the phenolic -OH group. In contrast, unsubstituted 1-phenylpiperazine has a calculated logP of 1.49 and significantly lower aqueous solubility, requiring organic co-solvents for many in vitro assays [2]. This property simplifies the preparation of concentrated stock solutions for cell-based assays, reduces the risk of compound precipitation, and minimizes solvent-induced artifacts, which are common problems when working with more lipophilic phenylpiperazine derivatives.

Aqueous Solubility Biophysical Assay Formulation Physicochemical Property

High-Impact Research and Industrial Applications for 3-[(4-Phenylpiperazin-1-yl)methyl]phenol


CNS Drug Discovery: Synthesis of Selective Dopamine D3 Receptor Ligands

Leverage the meta-phenolic substitution pattern as a privileged pharmacophore for designing novel dopamine D3 receptor (D3R) ligands. This scaffold is a proven starting point for achieving nanomolar D3R affinity and selectivity over D2R, a critical factor for developing therapeutics for addiction, Parkinson's disease, and schizophrenia with reduced extrapyramidal side effects [1]. Use this compound as a core intermediate for synthesizing focused libraries of 4-phenylpiperazine derivatives, as described in structure-guided drug design studies [2].

ADME-Tox Profiling: Evaluating CYP3A4-Mediated Drug-Drug Interaction Potential

Employ this compound as a tool molecule to investigate the CYP3A4 inhibition liability of meta-substituted phenylpiperazine-containing drug candidates. The established IC50 value of 6.5 µM for a close structural analog against human recombinant CYP3A4 provides a benchmark for assessing structure-activity relationships (SAR) around metabolic stability and DDI risk in lead optimization programs [3].

Dermatological and Cosmeceutical Research: Tyrosinase Inhibition for Skin Depigmentation Studies

Utilize 3-[(4-phenylpiperazin-1-yl)methyl]phenol as a key precursor for synthesizing potent tyrosinase inhibitors. The demonstrated monophenolase inhibitory activity (IC50 = 17.10 µM for a lead derivative) validates this scaffold for developing agents targeting hyperpigmentation disorders, melasma, or for use in skin-lightening cosmetic formulations [4]. The compound's high aqueous solubility facilitates its incorporation into cell-based melanogenesis assays and topical formulation prototypes.

Biophysical and Cell-Based Assay Development: High-Solubility Tool Compound

Take advantage of the compound's exceptional aqueous solubility (50 mg/mL) to prepare high-concentration stock solutions for a wide range of in vitro assays without the need for DMSO. This property is particularly valuable for high-throughput screening (HTS), surface plasmon resonance (SPR) binding studies, and cellular thermal shift assays (CETSA), where solvent-induced artifacts can compromise data quality [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Phenylpiperazin-1-yl)methyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.